

# Technical Guide: 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone

**Cat. No.:** B187066

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This technical guide provides an in-depth overview of **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone**, a chemical intermediate with applications in organic synthesis. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis, and a method for determining its melting point.

## Physicochemical Data

While a specific melting point for **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone** is not readily available in surveyed literature, its other key properties are summarized below for easy reference.

Property	Value	Source
CAS Number	18065-05-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>22</sub> H <sub>20</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	348.39 g/mol	<a href="#">[1]</a>
Boiling Point	550.4°C at 760 mmHg	<a href="#">[1]</a>
Flash Point	194.4°C	<a href="#">[1]</a>
Appearance	Yellow solid	<a href="#">[4]</a>
Solubility	No data available	<a href="#">[1]</a>

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone**.

### Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone

This protocol is adapted from the synthesis of the related compound, 1-(4-benzyloxy-2-hydroxyphenyl)ethanone, and is based on a Williamson ether synthesis.

#### Materials:

- 2,4,6-Trihydroxyacetophenone
- Benzyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Brine solution

- Magnesium sulfate (anhydrous)
- n-Hexane
- Ethyl acetate

**Procedure:**

- In a 100 mL round-bottom flask, combine 2,4,6-trihydroxyacetophenone (1 equivalent), anhydrous potassium carbonate (4 equivalents), and anhydrous acetone (40 mL).
- To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in diethyl ether and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone** as a yellow solid.[4]

## Melting Point Determination

As the melting point is not documented, the following standard procedure should be used for its determination.

**Apparatus:**

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Purified **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone**

#### Procedure:

- Ensure the purified **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone** is completely dry.
- Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15°C per minute initially.
- Observe the sample and when the solid begins to melt, record the temperature as the start of the melting range.
- Continue heating at a slower rate (1-2°C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.
- Repeat the measurement with a fresh sample to ensure accuracy.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone**.



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Caption: Synthesis of **1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone**.

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- To cite this document: BenchChem. [Technical Guide: 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187066#1-2-4-bis-benzyloxy-6-hydroxyphenyl-ethanone-melting-point>]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)